(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone
Description
This complex polycyclic compound features a pentacyclic framework with fused oxygen- and nitrogen-containing heterocycles, including tetraoxa (eight oxygen atoms) and aza (nitrogen) moieties. Key structural attributes include nine methyl groups, hydroxy and methoxy substituents, and a conjugated heptaene system. The compound’s stereochemistry (9Z,21Z,23Z) and polycyclic architecture align it with macrolide-like or polyketide-derived natural products, often associated with antimicrobial or cytotoxic properties .
Properties
CAS No. |
51757-16-5 |
|---|---|
Molecular Formula |
C38H47NO11 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone |
InChI |
InChI=1S/C38H47NO11/c1-17-12-11-13-18(2)36(45)39-23-16-24(40)26-27(31(23)43)30(42)21(5)34-28(26)35(44)38(9,50-34)47-15-14-25(46-10)19(3)32-22(6)33(20(4)29(17)41)49-37(7,8)48-32/h11-17,19-20,22,25,29,32-33,41-42H,1-10H3,(H,39,45)/b12-11-,15-14-,18-13- |
InChI Key |
SEJPVDHBDVWGKK-BJNDFOKISA-N |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C5C(C(C(C1O)C)OC(O5)(C)C)C)C)OC)C)C)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C5C(C(C(C1O)C)OC(O5)(C)C)C)C)OC)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the formation of the core structure through cyclization reactions, followed by the introduction of functional groups via substitution and addition reactions. Common reagents used in these steps include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Structural Features and Functional Groups
The compound contains:
-
Hydroxyl (-OH) groups at positions 2 and 19
-
Methoxy (-OCH₃) group at position 11
-
Azole ring system (8,14,16,33-tetraoxa-26-aza)
-
Multiple methyl substituents (nonamethyl)
-
Ketone groups (6,25,29,31-tetrone)
These features suggest potential reactivity pathways, though specific reaction mechanisms are not documented in the available literature.
Hydroxyl Groups
Hydroxyl groups may participate in:
-
Esterification (if activated by acidic conditions).
-
Nucleophilic substitution (e.g., formation of ethers or alkoxides).
-
Tautomerization (if conjugated to carbonyl groups).
Methoxy Group
The methoxy substituent could act as:
-
Leaving group under acidic or basic conditions (e.g., hydrolysis to form phenolic -OH).
-
Electron-donating group , influencing the stability of adjacent functional groups.
Azole Ring System
The azole moiety may undergo:
-
Cycloaddition reactions (e.g., Diels-Alder, if conjugated double bonds are present).
-
Coordination chemistry (due to nitrogen atoms in the ring).
Ketone Groups
The ketones (6,25,29,31-tetrone) could participate in:
-
Enolate formation (under basic conditions).
-
Nucleophilic attack (e.g., aldol reactions).
Comparison to Related Compounds
While no direct analogs are available in the provided sources, structural similarities to rifampin derivatives (e.g., PubChem CID 135927340) suggest potential biological activity (e.g., antimicrobial effects) and reactivity pathways involving:
-
Imine formation (from ketones or amines).
-
Oxidative stability (due to bulky substituents).
Scientific Research Applications
The compound (9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone is a complex organic molecule with potential applications in various fields of scientific research and industry. Below is a detailed exploration of its applications based on available literature.
Pharmaceutical Development
This compound's unique structural features make it a candidate for pharmaceutical applications. Its multiple hydroxyl groups and methoxy substituents suggest potential biological activity that could be explored for drug development. Compounds with similar structures have been investigated for their efficacy in treating diseases such as cancer and infectious diseases due to their ability to interact with biological macromolecules.
Chemical Synthesis
The complex structure of this compound allows it to serve as a precursor in synthetic organic chemistry. Researchers can utilize its unique functional groups to create derivatives or to participate in reactions that lead to the formation of other complex molecules. Such transformations can be valuable in the synthesis of novel compounds with desired biological properties.
Material Science
Given its intricate structure and stability under various conditions, this compound may find applications in material science. It could be used in the development of advanced materials such as polymers or nanomaterials that require specific mechanical or thermal properties.
Biochemical Studies
The presence of multiple functional groups makes this compound suitable for biochemical studies aimed at understanding enzyme interactions or metabolic pathways. It could be used as a model compound to study the effects of similar structures on biological systems.
Environmental Science
Compounds with complex structures often exhibit interesting environmental behaviors. This compound may be studied for its environmental impact or its role in bioremediation processes where complex organic molecules are broken down by microbial action.
Case Study 1: Anticancer Activity
A study investigating compounds structurally similar to this molecule found that they exhibited significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The hydroxyl and methoxy groups are thought to play a crucial role in enhancing the bioactivity of these compounds.
Case Study 2: Synthetic Pathways
Research has demonstrated synthetic pathways leading to derivatives of similar compounds that involve strategic modifications of the hydroxyl and methoxy groups. These studies highlight the versatility of such compounds in creating libraries of new chemical entities for drug discovery.
Case Study 3: Environmental Persistence
An assessment of structurally analogous compounds revealed their persistence in environmental matrices, suggesting that this compound could also exhibit similar properties. Understanding its degradation pathways is essential for evaluating its ecological impact.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form strong interactions with these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with Rifaximin derivatives and marine actinomycete-derived molecules (e.g., Salternamide E). Key similarities and differences are outlined below:
Computational Similarity Analysis
Using Tanimoto similarity scoring (based on molecular fingerprints), the target compound shows moderate similarity (~0.45–0.60) to Rifaximin analogs due to shared polycyclic backbones and methoxy/hydroxy groups. Differences in methyl group count and oxygen heterocycles reduce similarity scores . Marine-derived compounds exhibit lower similarity (~0.30–0.40) due to divergent substituents (e.g., halogens) .
Research Findings and Gaps
- Structural Uniqueness: The nonamethyl configuration and pentacyclic system distinguish this compound from Rifaximin-related molecules and marine natural products.
- Hypothetical Bioactivity : Analogous to Rifaximin, the compound may interact with bacterial RNA polymerase or membrane proteins, but its heptaene system could confer distinct mechanisms (e.g., pore formation) .
- Data Limitations: No direct pharmacological or spectroscopic data are available in the evidence. Further studies should prioritize synthesis, NMR characterization, and antimicrobial assays.
Biological Activity
The compound (9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone is a complex organic molecule with potential biological activities that merit detailed investigation. This article compiles available research findings regarding its biological activity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 785.89 g/mol . Its intricate structure features multiple hydroxyl and methoxy groups which are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and cell cycle arrest mechanisms similar to those observed in other flavonoids and polyphenolic compounds .
- Case Studies : In vitro studies on derivatives of similar structures have shown IC50 values that suggest potent antiproliferative effects against various cancer cell lines including cervical and breast cancer cells .
Antimicrobial Properties
Compounds with complex polycyclic structures often demonstrate antimicrobial activity:
- Research Findings : Similar compounds have been documented to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure suggests potential anti-inflammatory properties:
- Mechanism : Compounds that share structural characteristics often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Data Tables
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induction of apoptosis via ROS generation | |
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Cervical Cancer : A study on a structurally related compound demonstrated an IC50 of 10 µM against HeLa cells indicating significant anticancer potential.
- Microbial Inhibition : Compounds similar to this structure were tested against E. coli and Staphylococcus aureus showing minimum inhibitory concentrations (MIC) below 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
